1-(Furan-3-YL)prop-2-EN-1-amine
Description
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(furan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2 |
InChI Key |
VKPUMGSOMOKUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=COC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Furan 3 Yl Prop 2 En 1 Amine and Its Derivatives
Direct Synthetic Routes to 1-(Furan-3-YL)prop-2-EN-1-amine
Direct methods for the synthesis of 1-(furan-3-yl)prop-2-en-1-amine focus on the efficient construction of the final product from readily available precursors. These strategies include the amination of furan-substituted propene precursors and the reductive transformation of iminofuran analogues.
Amination Strategies for Furan-Substituted Propene Precursors
The direct amination of a furan-substituted propene framework is a key strategy for the synthesis of 1-(furan-3-yl)prop-2-en-1-amine. One plausible precursor is 3-allyl-furan, which can be subjected to allylic amination. While direct catalytic allylic amination of unactivated olefins can be challenging, various methods have been developed for related systems. For instance, transition metal-catalyzed reactions, such as those employing palladium or rhodium complexes, can facilitate the introduction of an amino group at the allylic position.
Another approach involves the use of furan-containing α,β-unsaturated ketones as starting materials. For example, 1-(furan-3-yl)prop-2-en-1-one can undergo a series of reactions to yield the desired amine. A possible sequence involves the reduction of the ketone to the corresponding allylic alcohol, followed by conversion to a suitable leaving group (e.g., a halide or tosylate), and subsequent nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
Reductive amination of biomass-derived furan (B31954) compounds, such as furfural (B47365), has been extensively studied and provides insights into amination strategies for furan derivatives. mdpi.com These processes often utilize heterogeneous catalysts, such as nickel, cobalt, or ruthenium-based systems, under hydrogen pressure. mdpi.comresearchgate.net A similar strategy could be envisioned for a propenone precursor, where the carbonyl group is converted to an amine in a single step.
Reductive Transformation of Iminofuran Analogues
An alternative direct route to 1-(furan-3-yl)prop-2-en-1-amine involves the synthesis and subsequent reduction of a corresponding iminofuran analogue. The synthesis of furan-3(2H)-imine scaffolds from α,β-unsaturated ketones and aniline (B41778) derivatives has been reported. nih.gov This methodology involves a 1,4-addition of the amine followed by intramolecular cyclization. A similar strategy could be adapted to form an imine precursor to 1-(furan-3-yl)prop-2-en-1-amine.
For instance, the reaction of 1-(furan-3-yl)prop-2-en-1-one with a suitable amine source could lead to the formation of the corresponding imine. The subsequent reduction of this C=N double bond would yield the target allylic amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. The choice of reducing agent would depend on the other functional groups present in the molecule to ensure chemoselectivity.
Stereoselective Synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine and its Chiral Analogues
The stereoselective synthesis of 1-(furan-3-yl)prop-2-en-1-amine is of significant importance, as the biological activity of chiral amines is often dependent on their stereochemistry. wiley.com This section explores various strategies to control the stereochemical outcome of the synthesis, including chiral catalyst-mediated enantioselective routes, diastereoselective control in olefinic addition reactions, and biocatalytic approaches.
Chiral Catalyst-Mediated Enantioselective Routes
The use of chiral transition metal catalysts is a powerful tool for the enantioselective synthesis of chiral allylic amines. acs.orgnih.govrsc.orgnih.gov Rhodium and palladium-based catalysts, in particular, have shown great promise in this area.
For the synthesis of 1-(furan-3-yl)prop-2-en-1-amine, a rhodium-catalyzed asymmetric hydrogenation of a suitable dienamide precursor could be employed. nih.govrsc.org This method has been successfully used for the synthesis of other chiral cyclic and acyclic allylic amines with high enantioselectivities.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rh-DuanPhos | Cyclic Dienamides | Chiral Cyclic Allylic Amines | Up to 99% | nih.gov |
| Rh-DuanPhos | 2-Acetamido-1,3-dienes | β-Substituted Chiral Allylic Amines | Excellent | rsc.org |
Palladium-catalyzed asymmetric allylic amination is another well-established method for the synthesis of chiral allylic amines. nih.gov This reaction typically involves the use of a prochiral allylic substrate, such as an allylic acetate (B1210297) or carbonate, and a chiral palladium catalyst. The catalyst, often in combination with a chiral ligand, controls the stereochemistry of the nucleophilic attack by the amine.
A CpXRh(III)-catalyzed enantioselective intermolecular carboamination of 1,3-dienes has also been reported as a direct method for synthesizing chiral allylic amines. acs.org This approach involves the simultaneous formation of a C-C and a C-N bond with high regioselectivity and enantioselectivity.
Diastereoselective Control in Olefinic Addition Reactions
When a chiral center is already present in the furan-substituted propene precursor, diastereoselective control becomes crucial for the synthesis of specific stereoisomers of 1-(furan-3-yl)prop-2-en-1-amine. The stereochemical outcome of addition reactions to the olefinic double bond can be influenced by the existing stereocenter.
For example, in the synthesis of related complex molecules, the stereocontrolled construction of stereocenters has been achieved starting from a common chiral starting material like Garner's aldehyde. elsevierpure.com A similar substrate-controlled approach could be applied to the synthesis of derivatives of 1-(furan-3-yl)prop-2-en-1-amine. The choice of reagents and reaction conditions can be optimized to favor the formation of one diastereomer over the other.
Biocatalytic Approaches for Stereochemical Precision
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines with high stereochemical precision. wiley.comresearchgate.netnih.gov Enzymes such as transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from ketones. nih.gov
A biocatalytic approach to (R)- or (S)-1-(furan-3-yl)prop-2-en-1-amine could involve the use of a stereocomplementary pair of ω-transaminases. These enzymes would catalyze the asymmetric amination of the corresponding ketone, 1-(furan-3-yl)prop-2-en-1-one, to produce the desired enantiomer of the amine with high enantiomeric excess. The use of engineered enzymes can further broaden the substrate scope and improve the efficiency of the process. nih.gov
Recent research has demonstrated the successful biocatalytic synthesis of other furan-based amino compounds. For example, chitin-derived 3-acetamido-5-acetylfuran (B13792600) has been converted to (R)-3-acetylamino-5-(α-aminoethyl)-furan with an enantiomeric excess of >99% using an R-selective aminotransferase. njtech.edu.cn Furthermore, a chemobiocatalytic route has been developed for the synthesis of 5-aminomethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220) using a combination of a laccase-TEMPO system and a recombinant E. coli harboring a ω-transaminase. nih.gov These examples highlight the potential of biocatalysis for the stereoselective synthesis of furan-containing amines like 1-(furan-3-yl)prop-2-en-1-amine.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| R-selective aminotransferase (ATA117) | 3-Acetamido-5-acetylfuran | (R)-3-Acetylamino-5-(α-aminoethyl)-furan | >99% | njtech.edu.cn |
| ω-Transaminase | Prositagliptin ketone | Chiral amine for Sitagliptin | High | nih.gov |
Multicomponent Reaction (MCR) Strategies for Furan-Substituted Propene Amines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. These strategies are particularly well-suited for the synthesis of furan-substituted propene amines, allowing for the rapid assembly of the target scaffold from simple precursors.
Condensation Reactions Involving Furanic Aldehydes and Amine Precursors
Condensation reactions provide a direct route to furan-substituted enamines and related structures. A notable example involves the three-component one-pot reaction of a furan-2(3H)-one derivative with triethyl orthoformate and a heterocyclic amine. nih.gov This method yields hetarylaminomethylidene derivatives of furan-2(3H)-ones, which are structurally related to the target propene amines. nih.gov The reaction proceeds under reflux in isopropyl alcohol, and the resulting enamines can exist as a mixture of E- and Z-isomers. nih.gov The ratio of these isomers is influenced by factors such as the reaction mode and the nature of the amine substituent. nih.gov
Another relevant condensation approach involves the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. This process starts with the Knoevenagel condensation of furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids. mdpi.com These intermediates can then react with arenes in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) to afford the desired 3-aryl-3-(furan-2-yl)propanoic acids. mdpi.com While not directly yielding an amine, this methodology establishes the furan-propene backbone, which could potentially be converted to the target amine through subsequent transformations.
A general scheme for the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones is presented below:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |
| 5-(4-chlorophenyl)furan-2(3H)-one | Triethyl orthoformate | 2-Aminopyridine | Isopropyl alcohol | Reflux | 3-((Pyridin-2-ylamino)methylidene)-5-(4-chlorophenyl)furan-2(3H)-one |
Table 1: Synthesis of a Hetarylaminomethylidene Derivative of Furan-2(3H)-one. nih.gov
Sequential Michael Addition/Cyclization Approaches
Sequential reactions involving a Michael addition followed by a cyclization step offer a powerful strategy for the construction of complex heterocyclic systems from simple acyclic precursors. This approach is applicable to the synthesis of furan derivatives. For instance, the reaction of 1-aryl-3-bromo-3-nitropropenones with cyclic CH-acids, such as dimedone or 4-hydroxycoumarin, proceeds via a Michael addition of the CH-acid to the nitropropenone, followed by an intramolecular cyclization to furnish condensed 3-aroyl-containing furan heterocycles in excellent yields. researchgate.net
Amines are excellent Michael donors and can readily add to α,β-unsaturated carbonyl compounds. youtube.comyoutube.com For example, the Michael addition of an amine to cyclohexenone results in a 1,4-addition product. youtube.com This principle can be extended to furan-containing systems. The addition of an amine to a furan-substituted α,β-unsaturated ketone would generate an enolate intermediate, which could then be protonated to yield the corresponding β-amino ketone. Subsequent modifications could then lead to the desired propene amine.
A study on the synthesis of novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) demonstrated the addition of 4-chlorothiophenol (B41493) via a thia-Michael addition. researchgate.net While not an amine addition, this highlights the reactivity of the furan-propene-one scaffold towards nucleophilic additions.
Transition Metal-Catalyzed Synthesis of Unsaturated Furan Amines
Transition metal catalysis has emerged as an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various transition metals, including palladium and copper, have been successfully employed in the synthesis of unsaturated furan amines.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are particularly effective in promoting allylic amination reactions. An unconventional approach involves the intramolecular palladium-catalyzed oxidative amination of furans, where the furan ring acts as a masked olefin. nih.gov This process yields 2-(2-acylvinyl)indole derivatives with high yields and excellent E-selectivity. nih.gov Although this leads to an indole (B1671886) structure, the underlying principle of activating a furan ring for amination is highly relevant.
More directly applicable is the palladium-catalyzed allylic amination, which allows for the direct coupling of allylic substrates with amines. rsc.org The direct use of allylic alcohols and allylic amines in a palladium-catalyzed reaction has been demonstrated to produce a wide range of linear allylic amines in good to excellent yields under mild conditions and in the absence of additives. rsc.org This methodology could be directly applied to a furan-containing allylic alcohol to synthesize the target 1-(furan-3-yl)prop-2-en-1-amine. The reaction is believed to proceed through the cooperative action of the palladium catalyst and a hydrogen-bonding solvent. rsc.org
| Allylic Substrate | Amine | Catalyst | Solvent | Product | Yield |
| Cinnamyl alcohol | Morpholine | Pd(OAc)₂ / DPEphos | HFIP | N-Cinnamylmorpholine | 95% |
| Cinnamyl alcohol | Piperidine (B6355638) | Pd(OAc)₂ / DPEphos | HFIP | N-Cinnamylpiperidine | 92% |
Table 2: Examples of Palladium-Catalyzed Allylic Amination of Cinnamyl Alcohol. rsc.org
Furthermore, palladium-catalyzed tandem allylic isomerization followed by a furan Diels-Alder reaction has been used to synthesize substituted indoles, showcasing the versatility of palladium in manipulating furan-containing substrates. rsc.org
Copper-Mediated Cyclization and Annulation Processes
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of furan derivatives. A novel copper(I)-catalyzed method for synthesizing multisubstituted furans involves the radical addition of acetophenones to electron-deficient alkynes. organic-chemistry.org This reaction proceeds via a direct C(sp³)-H bond functionalization under radical conditions, providing access to biologically significant furan derivatives. organic-chemistry.org
Copper(I) catalysts have also been employed in the regioselective synthesis of 2,5-disubstituted furans from haloalkynes or 1,3-diynes in a one-pot procedure. acs.org The reaction proceeds through the hydration of a 1,3-diyne intermediate, which is generated in situ from the coupling of haloalkynes. acs.org
For the direct introduction of an amine group, copper-catalyzed allylic amination of alkenes using O-acylhydroxylamines has been reported as a direct entry to diverse N-alkyl allylamines. nih.gov This reaction is proposed to involve an initial electrophilic amination of the alkene with anti-Markovnikov selectivity, followed by a regioselective oxidative elimination. nih.gov The use of a strong Brønsted acid is crucial for the generation of the key aminium radical cation species. nih.gov
| Alkene | Amine Source | Catalyst | Additive | Product | Yield |
| Cycloheptene | BzO-hydroxymorpholine | Cu(MeCN)₄PF₆ | PhSO₃H | 3-Morpholinocycloheptene | 68% |
Table 3: Copper-Catalyzed Allylic Amination of Cycloheptene. nih.gov
Diverse Metal-Catalyzed Transformations
Beyond palladium and copper, other transition metals have shown utility in the synthesis of furan amines. Cationic gold(I) complexes supported by a cyclic (alkyl)(amino)carbene (CAAC) ligand have been found to catalyze the addition of ammonia to unactivated alkynes and allenes, providing a diverse array of nitrogen-containing compounds. nih.gov For example, the reaction of 1,4-diphenylbuta-1,3-diyne with ammonia in the presence of a gold catalyst yields 2,5-diphenylpyrrole, which is formed through a Markovnikov addition of ammonia followed by a ring-closing hydroamination. nih.gov This methodology could be adapted to furan-containing diynes to construct furan-substituted pyrroles or other nitrogen heterocycles.
Ruthenium catalysts have also been employed in the direct/reductive amination of furan-containing compounds. The reductive amination of furoin, a carbohydrate-derived compound, with ammonia and hydrogen over a Ru/Al₂O₃ catalyst yields 2-amino-1,2-di(furan-2-yl)ethan-1-ol as the main product. rsc.org This demonstrates the potential of ruthenium catalysts for the synthesis of furan-based amines. rsc.org
Organocatalytic Approaches to Furan-Amine Scaffolds
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The application of organocatalysis to the synthesis of furan-amine scaffolds, such as 1-(Furan-3-YL)prop-2-EN-1-amine, presents an opportunity to access enantiomerically enriched products. While direct organocatalytic methods for the target molecule are not extensively documented, analogous transformations provide a conceptual framework.
A plausible organocatalytic route to chiral 1-(furan-3-yl)prop-2-en-1-amine could involve the asymmetric allylation of furan-3-carboxaldehyde. Chiral secondary amine catalysts, such as those derived from proline, have been successfully employed in the enantioselective α-alkylation of aldehydes. A similar principle could be applied to the allylation of furan-3-carboxaldehyde to furnish a chiral homoallylic alcohol. Subsequent chemical manipulation, such as a Mitsunobu reaction or conversion to a leaving group followed by amination, would yield the desired chiral allylic amine.
Another potential organocatalytic strategy is the asymmetric aza-Michael addition of an amine to a suitable furan-containing α,β-unsaturated precursor. For instance, (E)-1-(furan-3-yl)prop-2-en-1-one could serve as the Michael acceptor. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are known to activate both the electrophile and the nucleophile, facilitating highly enantioselective conjugate additions. This approach would directly install the amine functionality at the desired position.
A study on the organocatalytic formation of chiral furan derivatives has demonstrated the utility of amino-catalysis in generating complex stereochemistries. researchgate.net While not directly producing a furan-amine, this work underscores the potential of organocatalysis in manipulating furan-containing substrates with high stereocontrol. researchgate.net The development of specific organocatalytic systems for the direct and enantioselective synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine remains an active area of research.
Green Chemistry Methodologies in the Synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine Analogues
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. The synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine and its analogues can benefit significantly from the application of these principles, particularly through the use of ultrasound-assisted protocols and alternative reaction media.
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation has been recognized as a valuable green technology in chemical synthesis. The application of ultrasound can lead to enhanced reaction rates, higher yields, and milder reaction conditions due to the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan derivatives. researchgate.netresearchgate.netnih.gov
For the synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine analogues, ultrasound could be employed at various stages. For example, the initial condensation reaction to form a furan-containing chalcone, a potential precursor, could be accelerated using ultrasound. researchgate.net A study on the synthesis of 2-furan-2-yl-4H-chromen-4-ones from furan-substituted chalcones demonstrated that ultrasound irradiation significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net
Furthermore, the amination step could also be facilitated by sonication. Ultrasound has been shown to promote the N-alkylation of imidazole (B134444) rings and the synthesis of β-amino carbonyl compounds in water, often leading to excellent yields in significantly shorter reaction times. nih.gov The synthesis of benzofuran-appended oxadiazole molecules has been achieved using ultrasonic irradiation, highlighting its utility in constructing complex heterocyclic systems containing furan moieties. nih.gov
Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Furan Derivatives (Illustrative Examples)
| Product | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Conditions (Ultrasound) | Yield (Ultrasound) | Reference |
| 2-Furan-2-yl-4H-chromen-4-one | Reflux, 6-8 h | 70-80% | 35-40 kHz, 25-30 min | 85-95% | researchgate.netresearchgate.net |
| Benzofuran-oxadiazole derivative | Stirring at RT, 12 h | Moderate | 40 kHz, 1-2 h | 80-90% | nih.gov |
This table presents illustrative data from the literature on related furan derivatives to demonstrate the general advantages of ultrasound-assisted synthesis and does not represent data for the direct synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine.
Solvent-Free and Aqueous Reaction Media Strategies
The use of volatile organic solvents (VOCs) is a major contributor to the environmental impact of chemical processes. Consequently, the development of solvent-free and aqueous reaction media strategies is a key focus of green chemistry.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant advantages by eliminating solvent waste, simplifying purification procedures, and often leading to increased reaction rates. The aza-Michael addition, a key reaction for the potential synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine from an α,β-unsaturated precursor, has been shown to proceed efficiently under solvent-free conditions. Studies have demonstrated that various amines can undergo Michael-type additions to electron-deficient alkenes without the need for a solvent or catalyst, affording the corresponding β-amino derivatives in excellent yields.
The synthesis of a precursor like (E)-1-(furan-3-yl)prop-2-en-1-one could also potentially be achieved under solvent-free conditions. For instance, the condensation of furan-3-carboxaldehyde with an appropriate ketone could be performed by grinding the reactants together, possibly with a solid support or a catalytic amount of a solid acid or base.
Aqueous Reaction Media:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds in water can be a challenge, various techniques such as the use of surfactants, phase-transfer catalysts, or co-solvents can overcome this limitation.
The aza-Michael addition has been successfully performed in aqueous media. nih.gov The use of water as a solvent can even enhance reactivity in some cases through hydrophobic effects and hydrogen bonding. nih.gov Therefore, the synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine via the conjugate addition of an amine to a furan-containing α,β-unsaturated ketone in water represents a promising green synthetic route.
Table 2: Examples of Green Chemistry Approaches to Amine Synthesis
| Reaction Type | Catalyst/Conditions | Solvent | Product Type | Yield | Reference |
| Aza-Michael Addition | None | Solvent-free | β-amino carbonyl/nitrile | Excellent | |
| Aza-Michael Addition | Sulfated Zirconia | Solvent-free | β-amino carbonyl | High | |
| Aza-Michael Addition | None | Water | β-amino ketone/nitrile/ester | 86-98% | nih.gov |
This table provides illustrative examples of green methodologies for amine synthesis from the literature and does not represent direct synthesis of 1-(Furan-3-YL)prop-2-EN-1-amine.
Chemical Reactivity and Transformation Pathways of 1 Furan 3 Yl Prop 2 En 1 Amine
Reactivity of the Allylic Amine Moiety
The allylic amine group in 1-(furan-3-yl)prop-2-en-1-amine is a versatile functional handle that can participate in a variety of chemical transformations. Its reactivity is influenced by the nucleophilic nature of the nitrogen atom and the presence of the adjacent carbon-carbon double bond.
Nucleophilic Reactions and Functional Group Interconversions
The primary amine of 1-(furan-3-yl)prop-2-en-1-amine is nucleophilic and can readily react with various electrophiles. These reactions allow for the straightforward conversion of the amine into other important functional groups.
Acylation: The amine can be acylated to form amides. This is a common transformation and can be achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. The resulting amides are often more stable and can serve as protecting groups or as intermediates for further transformations. The synthesis of amides from amines is a well-established process in organic chemistry. organic-chemistry.orgyoutube.com
Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
| Starting Material | Reagent | Product | Reaction Type |
| 1-(Furan-3-yl)prop-2-en-1-amine | Acyl chloride (e.g., Acetyl chloride) | N-(1-(Furan-3-yl)allyl)acetamide | Acylation |
| 1-(Furan-3-yl)prop-2-en-1-amine | Alkyl halide (e.g., Methyl iodide) | 1-(Furan-3-yl)-N-methylprop-2-en-1-amine | Alkylation |
Cycloaddition Reactions, including [3+2] Cycloadditions
Formal [3+2] cycloaddition reactions have also been reported between electron-rich aryl epoxides and alkenes under Lewis acid catalysis to afford tetrasubstituted tetrahydrofurans. nih.gov This highlights the potential of furan-containing molecules in cycloaddition chemistry.
Olefin Functionalization and Regioselective Modifications
The carbon-carbon double bond in the allyl group is susceptible to a variety of functionalization reactions. The regioselectivity of these modifications is a key aspect of their synthetic utility.
Epoxidation and Dihydroxylation: The alkene can be epoxidized using peroxy acids like m-CPBA to form an epoxide. This epoxide can then be opened under acidic or basic conditions to yield a diol (anti-dihydroxylation). libretexts.orgyoutube.comkhanacademy.org Alternatively, direct syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com These reactions would lead to the formation of 1-(furan-3-yl)propane-1,2,3-triol derivatives. The presence of the amine and furan (B31954) moieties may influence the stereochemical outcome of these reactions.
| Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | 2-(Furan-3-yl)-3-vinyloxirane |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 1-(Furan-3-yl)propane-1,2-diol (anti) |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 1-(Furan-3-yl)propane-1,2-diol (syn) |
Transformations of the Furan Ring System
The furan ring in 1-(furan-3-yl)prop-2-en-1-amine is an electron-rich aromatic system, making it prone to electrophilic attack. However, its aromaticity is less pronounced than that of benzene, which also allows for ring-opening and dearomatization reactions under certain conditions.
Electrophilic Aromatic Substitution on the Furan Nucleus
Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene. pearson.com The position of substitution is directed by the existing substituents on the ring. In furan, electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the better stabilization of the carbocation intermediate. pearson.comucalgary.ca For a 3-substituted furan, the incoming electrophile is expected to be directed to the C2 or C5 position. The presence of halogen substituents on the furan diene can increase the reaction rate and exergonicity of certain reactions. researchgate.net
Halogenation: Halogenation of furans can be achieved with reagents like bromine or chlorine. For a 3-substituted furan, a mixture of 2-halo and 5-halo products is expected. The regioselectivity can be influenced by the nature of the substituent and the reaction conditions. rsc.org
Nitration: Direct nitration of furan and its derivatives can be challenging due to the sensitivity of the ring to strong acids. However, milder nitrating agents, such as nitric acid in acetic anhydride, have been used. acs.org The directing effect of the 3-allyl-amine substituent would play a crucial role in determining the position of nitration.
Ring-Opening Reactions and Dearomatization Processes
The furan ring can undergo ring-opening reactions under acidic conditions or through oxidative dearomatization. nih.govrsc.orgresearchgate.net The mechanism of acid-catalyzed ring opening of furan in aqueous solution involves protonation at the α-carbon, followed by nucleophilic attack of water and subsequent ring cleavage. acs.org The substituents on the furan ring can significantly influence the reactivity and the products formed. rsc.orgresearchgate.net
Oxidative dearomatization of furan derivatives can lead to the formation of highly functionalized acyclic compounds. For example, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been developed as a route to prop-2-en-1-ones. nih.gov Similar transformations could potentially be applied to 1-(furan-3-yl)prop-2-en-1-amine, leading to novel acyclic structures. Furthermore, asymmetric dearomatization of the furan ring has been achieved through conjugate organolithium addition to (menthyloxy)(3-furyl)carbene complexes of chromium. nih.gov
Catalytic Hydrogenation of the Furan Ring for Tetrahydrofuran (B95107) Amines
The furan moiety within 1-(furan-3-yl)prop-2-en-1-amine can be selectively reduced through catalytic hydrogenation to yield the corresponding tetrahydrofuran derivative. This transformation is a valuable method for converting aromatic furans into saturated five-membered oxygen heterocycles while preserving the amine functionality. The process involves reacting the furan compound with hydrogen gas in the presence of a suitable hydrogenation catalyst. nih.gov
A variety of metal catalysts are effective for this transformation. Noble metals are particularly common, with choices including ruthenium, rhodium, palladium, and platinum. nih.gov Raney nickel is also a widely used catalyst for this type of hydrogenation. nih.gov The selection of the catalyst and reaction conditions (such as temperature, pressure, and solvent) is crucial for achieving high yields and selectivity, minimizing side reactions like hydrogenolysis of the C-O bonds or reduction of other functional groups. The general outcome of this reaction is the saturation of the furan ring, converting 1-(furan-3-yl)prop-2-en-1-amine into 1-(tetrahydrofuran-3-yl)prop-2-en-1-amine or, under more forcing conditions, further reducing the alkene to give 1-(tetrahydrofuran-3-yl)propan-1-amine.
| Catalyst Type | Metal Examples | General Application |
| Noble Metal Catalysts | Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), Platinum (Pt) | Hydrogenation of furan rings to tetrahydrofurans. nih.gov |
| Nickel Catalysts | Raney Nickel | Synthesis of bis(aminomethyl)tetrahydrofuran from furan precursors. nih.gov |
Intramolecular Cyclization Reactions Involving Both Furan and Amine/Alkene Units
The structure of 1-(furan-3-yl)prop-2-en-1-amine, which contains both a nucleophilic amine and an electrophilic alkene, is well-suited for intramolecular cyclization reactions. These reactions are powerful tools for the efficient construction of nitrogen-containing heterocyclic rings. One of the most relevant potential pathways is intramolecular hydroamination, where the amine group adds across the double bond of the alkene. nih.gov
This process can be catalyzed by a range of metals, including early transition metals, rare-earth metals, and late transition metals like rhodium. nih.govnih.gov The reaction typically proceeds under mild conditions to form five- or six-membered rings. researchgate.net For 1-(furan-3-yl)prop-2-en-1-amine, an intramolecular hydroamination would lead to the formation of a substituted pyrrolidine (B122466) or piperidine (B6355638) ring, depending on the regioselectivity of the addition. The reaction mechanism can involve either the insertion of the alkene into a metal-amide bond or the nucleophilic attack of the amine onto a metal-coordinated alkene. nih.gov
Furthermore, multicomponent reactions that involve the furan ring itself have been developed. For instance, a one-pot reaction combining a furan, a thiol, and an amine can be initiated by the oxidation of the furan ring, leading to the formation of stable pyrrole (B145914) heterocycles under physiological conditions. nih.govbohrium.com This demonstrates the potential for the furan, amine, and alkene functionalities to participate in tandem reactions that build complex heterocyclic systems in a single operation.
Role as a Key Intermediate in the Construction of Complex Heterocyclic Systems
1-(Furan-3-yl)prop-2-en-1-amine is a valuable synthon, or building block, for creating more elaborate molecular architectures, particularly those containing multiple rings.
Formation of Polycyclic Furan Derivatives
The furan core of the molecule can serve as a scaffold for the synthesis of polycyclic and polysubstituted furan derivatives. The reactivity of the furan ring allows for various transformations that build additional rings onto the initial structure. For example, intramolecular Wittig reactions have been employed to append a furan ring to other cyclic systems, creating fused and complex furan-containing polycycles.
Moreover, the furan ring can participate in cycloaddition reactions or undergo oxidative rearrangements that lead to the formation of new, highly functionalized cyclic structures. These methods provide access to a wide range of complex molecules starting from simpler furan derivatives.
Synthesis of Furan-Fused Nitrogen Heterocycles (e.g., Isoxazolines, Pyrazolines)
The alkene functionality in 1-(furan-3-yl)prop-2-en-1-amine is a key reactive site for cycloaddition reactions, providing a direct route to five-membered nitrogen-containing heterocycles like isoxazolines and pyrazolines.
Isoxazolines: These heterocycles can be synthesized via a [3+2] cycloaddition reaction between the alkene (the dipolarophile) and a nitrile oxide (the 1,3-dipole). This reaction is a highly efficient method for constructing the isoxazoline (B3343090) ring system and can be carried out with various substituted nitrile oxides, allowing for diversity in the final product. The reaction of 1-(furan-3-yl)prop-2-en-1-amine with a nitrile oxide would yield a 3-substituted-5-(1-amino-1-(furan-3-yl)methyl)isoxazoline.
Pyrazolines: Pyrazolines are commonly synthesized by the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. The 1-(furan-3-yl)prop-2-en-1-amine structure is an enamine, which is an analogue of the enone system in chalcones. The reaction with hydrazine or its substituted derivatives would proceed via a Michael addition of the hydrazine to the alkene, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. This would result in a pyrazoline ring fused or substituted with the furan-containing fragment.
| Heterocycle | General Synthetic Pathway | Reactants with 1-(furan-3-yl)prop-2-en-1-amine |
| Isoxazoline | [3+2] Dipolar Cycloaddition | Nitrile Oxides |
| Pyrazoline | Condensation/Cyclization | Hydrazine and its derivatives |
Theoretical and Computational Investigations of 1 Furan 3 Yl Prop 2 En 1 Amine
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are instrumental in predicting the molecular structure and electronic properties of compounds, offering insights into their stability and reactivity.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(Furan-3-yl)prop-2-en-1-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations are foundational for understanding the molecule's three-dimensional conformation and intrinsic stability.
Table 1: Theoretical Geometric and Electronic Parameters for 1-(Furan-3-yl)prop-2-en-1-amine (Illustrative)
| Parameter | Predicted Value |
| Geometric Parameters | |
| C-N Bond Length | ~1.45 Å |
| C=C Bond Length (Allyl) | ~1.34 Å |
| Furan (B31954) Ring C-O Bond Length | ~1.37 Å |
| Electronic Properties | |
| Total Energy | Specific value in Hartrees |
| Dipole Moment | ~1.5 - 2.5 Debye |
| Mulliken Atomic Charges | |
| Nitrogen (Amine) | Negative |
| Oxygen (Furan) | Negative |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for interpretation.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are the most likely sites for electrophilic attack. In 1-(Furan-3-yl)prop-2-en-1-amine, these regions are expected around the nitrogen atom of the amine group and the oxygen atom of the furan ring due to their high electronegativity and lone pairs of electrons. researchgate.netnih.gov
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the allylic chain. researchgate.net
Green Regions: Denote areas of neutral or near-zero potential.
The MEP map provides a clear visual guide to the molecule's reactivity, corroborating predictions made from atomic charge analysis and FMO theory. malayajournal.org For example, the negative potential near the nitrogen atom highlights its basicity and its role as a hydrogen bond acceptor. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. malayajournal.org
HOMO: This orbital acts as an electron donor. In 1-(Furan-3-yl)prop-2-en-1-amine, the HOMO is likely to be localized on the electron-rich regions, such as the π-system of the furan ring and the nitrogen atom of the amine group. researchgate.net
LUMO: This orbital functions as an electron acceptor. The LUMO is expected to be distributed over the allylic C=C double bond and the furan ring. researchgate.net
HOMO-LUMO Gap (ΔE): A small energy gap signifies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. A larger gap indicates higher kinetic stability and lower chemical reactivity. malayajournal.org
By analyzing the distribution and energies of these orbitals, one can predict the molecule's behavior in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. wikipedia.orgresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for 1-(Furan-3-yl)prop-2-en-1-amine
| Orbital | Energy (eV) |
| HOMO | ~ -5.5 to -6.5 |
| LUMO | ~ -0.5 to -1.5 |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 |
Reaction Mechanism Studies and Energy Profiles
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states and intermediates.
Computational Elucidation of Transition States and Intermediate Structures
Theoretical studies can map out the potential energy surface for reactions involving 1-(Furan-3-yl)prop-2-en-1-amine. For instance, in reactions like hydroarylation or palladium-catalyzed allylation, DFT calculations can be used to locate the structures of transition states and any intermediates formed along the reaction pathway. acs.orgacs.orgmdpi.com
The energy of these transition states determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. For example, in a palladium-catalyzed amination reaction, computational models can elucidate the mechanism, which may involve the formation of a (π-allyl)palladium complex intermediate. acs.orgresearchgate.net The subsequent nucleophilic attack by the amine would proceed through a specific transition state, the geometry and energy of which can be precisely calculated. These calculations help in predicting the most favorable reaction pathway among several possibilities. acs.orgnih.gov
Solvation Effects on Reaction Pathways
Reactions are typically carried out in a solvent, and the interaction between the solute and solvent molecules can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and evaluate its effect. acs.orgacs.org
Stability and Tautomerism Studies of Furan-Amine Systems
The stability of furan-amine systems, such as 1-(furan-3-yl)prop-2-en-1-amine, is influenced by the electronic properties of both the furan ring and the amine functional group. The furan moiety, a five-membered aromatic heterocycle, possesses a degree of aromatic stability. However, this stability can be influenced by substituents. The presence of the aminopropenyl group at the 3-position can affect the electron density distribution within the furan ring.
Tautomerism is a key consideration in the study of 1-(furan-3-yl)prop-2-en-1-amine. This compound can exist in equilibrium between its amine and imine tautomeric forms. The relative stability of these tautomers is dictated by factors such as solvent polarity and intramolecular hydrogen bonding possibilities. Computational studies on related systems can provide insights into the energetic favorability of each tautomer. The imine tautomer may be stabilized through conjugation extending from the furan ring through the prop-2-en-1-imine side chain.
Table 1: Potential Tautomeric Forms of 1-(Furan-3-YL)prop-2-EN-1-amine
| Tautomer Name | Chemical Structure | Key Features |
|---|---|---|
| 1-(Furan-3-yl)prop-2-en-1-amine | ![]() |
Primary amine, isolated double bond |
| 1-(Furan-3-yl)prop-2-en-1-imine | ![]() |
Imine functionality, conjugated system |
| 1-(Furan-3-yl)prop-1-en-1-amine | ![]() |
Enamine, extended conjugation with furan ring |
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Interactions)
Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of 1-(furan-3-yl)prop-2-en-1-amine. These interactions, while weaker than covalent bonds, are vital for understanding molecular recognition, crystal packing, and biological interactions. acs.org
Hydrogen Bonding: The primary amine group in 1-(furan-3-yl)prop-2-en-1-amine can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). This allows for the formation of intermolecular hydrogen bonds, leading to the assembly of dimers or larger aggregates. The oxygen atom of the furan ring can also act as a weak hydrogen bond acceptor.
Other Interactions: Dipole-dipole interactions are also expected due to the polar nature of the C-N and C-O bonds. Furthermore, the interaction between the amine's lone pair and the furan's π-system (n→π* interactions) can influence the molecule's conformation and reactivity.
Table 2: Summary of Potential Non-Covalent Interactions in 1-(Furan-3-YL)prop-2-EN-1-amine
| Interaction Type | Donor/Acceptor Groups | Significance |
|---|---|---|
| Hydrogen Bonding | N-H (donor), N (acceptor), Furan O (acceptor) | Dictates molecular aggregation and crystal structure. |
| π-π Stacking | Furan rings | Contributes to the stability of condensed phases. |
| CH-π Interactions | C-H bonds and furan π-system | Influences conformational preferences. nih.gov |
| Dipole-Dipole | C-N, C-O bonds | Affects physical properties like boiling point. |
Conformational Analysis and Stereochemical Predictions
Stereochemically, 1-(furan-3-yl)prop-2-en-1-amine possesses a stereocenter at the carbon atom bearing the amine group (C1 of the propene chain). This gives rise to the possibility of two enantiomers: (R)-1-(furan-3-yl)prop-2-en-1-amine and (S)-1-(furan-3-yl)prop-2-en-1-amine. The synthesis of this compound would typically result in a racemic mixture unless a stereoselective method is employed. The stereochemistry can have a profound effect on the molecule's biological activity and its interactions with other chiral molecules. The relative stereochemistry of substituents can influence the outcomes of reactions, as seen in Diels-Alder reactions involving furan derivatives. rsc.orgwikipedia.org
Table 3: Stereoisomers of 1-(Furan-3-YL)prop-2-EN-1-amine
| Stereoisomer | Configuration at C1 | Predicted Properties |
|---|---|---|
| (R)-1-(Furan-3-yl)prop-2-en-1-amine | R | Will rotate plane-polarized light in one direction. |
| (S)-1-(Furan-3-yl)prop-2-en-1-amine | S | Will rotate plane-polarized light in the opposite direction. |
Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 Furan 3 Yl Prop 2 En 1 Amine
Advanced Spectroscopic Methodologies for Structural Assignment
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Furan-3-YL)prop-2-EN-1-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Protons on the furan (B31954) ring, the allyl group, and the amine group would each have characteristic chemical shifts. oregonstate.eduyoutube.com For instance, the protons on the furan ring are expected in the aromatic region, while the vinyl protons of the allyl group would appear further downfield than typical alkane protons. oregonstate.educhemicalbook.com The amine protons often appear as a broad signal. orgchemboulder.comlibretexts.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The carbons of the furan ring would show shifts characteristic of aromatic heterocycles, while the carbons of the prop-2-en-1-amine side chain would have distinct signals corresponding to the CH, CH₂, and CHNH₂ groups. publish.csiro.auacs.org
2D NMR Techniques: To definitively assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. creative-biostructure.comlibretexts.org A COSY spectrum would show correlations between coupled protons, for example, between the protons on the allyl chain. libretexts.org An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C spectra. libretexts.org
Predicted ¹H NMR Data for 1-(Furan-3-YL)prop-2-EN-1-amine:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H on C2 of Furan | ~7.4 | Singlet | - |
| H on C4 of Furan | ~6.4 | Singlet | - |
| H on C5 of Furan | ~7.3 | Singlet | - |
| CH of Allyl | ~5.9 | Multiplet | J ≈ 17, 10, 5 Hz |
| =CH₂ of Allyl | ~5.1-5.3 | Multiplet | J ≈ 17, 10, 1.5 Hz |
| CH-NH₂ | ~4.0 | Multiplet | - |
| NH₂ | ~1.5-3.0 | Broad Singlet | - |
Predicted ¹³C NMR Data for 1-(Furan-3-YL)prop-2-EN-1-amine:
| Carbon | Predicted Chemical Shift (ppm) |
| C3 of Furan | ~125 |
| C2 of Furan | ~143 |
| C4 of Furan | ~109 |
| C5 of Furan | ~140 |
| CH of Allyl | ~135 |
| =CH₂ of Allyl | ~117 |
| CH-NH₂ | ~55 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by measuring the vibrations of its chemical bonds. mt.com
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. maricopa.edu For 1-(Furan-3-YL)prop-2-EN-1-amine, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C=C bonds of the furan ring and the allyl group, the C-O-C bond of the furan, and the C-H bonds. pressbooks.publibretexts.org Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are weak or absent in the IR spectrum. researchgate.net For this compound, the C=C stretching vibrations of the furan ring and the allyl group would likely produce strong Raman signals.
Predicted IR Absorption Bands for 1-(Furan-3-YL)prop-2-EN-1-amine:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |
| Alkene (=C-H) | Stretch | 3020-3080 | Medium |
| Aromatic (C-H) | Stretch | ~3100 | Medium |
| Alkene (C=C) | Stretch | 1620-1680 | Weak-Medium |
| Aromatic (C=C) | Stretch | ~1600, 1500-1430 | Medium-Strong |
| Primary Amine (N-H) | Bend | 1580-1650 | Medium |
| Furan (C-O-C) | Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. ethz.chunifr.ch It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The mass spectrum of 1-(Furan-3-YL)prop-2-EN-1-amine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. researchgate.neted.ac.ukresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition and the exact molecular formula of the compound. ethz.ch This is a crucial step in confirming the identity of a newly synthesized molecule.
Predicted Mass Spectrometry Data for 1-(Furan-3-YL)prop-2-EN-1-amine:
| Analysis | Predicted Result |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Nominal Mass | 123 |
| Exact Mass (HRMS) | 123.0684 |
| Major Fragment Ions | Fragments corresponding to the loss of the amine group, the allyl group, or cleavage of the furan ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nist.gov The UV-Vis spectrum of 1-(Furan-3-YL)prop-2-EN-1-amine is expected to show absorption bands arising from the π → π* electronic transitions within the conjugated system of the furan ring and the allyl group. researchgate.netnih.govmdpi.com The position and intensity of these absorption maxima (λ_max) can provide information about the extent of conjugation in the molecule. globalresearchonline.net
Predicted UV-Vis Absorption Data for 1-(Furan-3-YL)prop-2-EN-1-amine (in a non-polar solvent):
| Electronic Transition | Predicted λ_max (nm) |
| π → π | ~210-230 |
| n → π | ~260-280 (weak) |
Chromatographic Techniques for Purity Analysis and Separation
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comresearchgate.netnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like 1-(Furan-3-YL)prop-2-EN-1-amine. nih.govresearchgate.net
In GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The retention time from the gas chromatogram helps to identify the compound, while the mass spectrum confirms its identity and can be used to quantify its amount. This technique is highly effective for determining the purity of the sample and identifying any volatile impurities.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of chemical compounds. For a polar compound like 1-(Furan-3-YL)prop-2-EN-1-amine, which contains a basic amine group and a polar furan ring, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.
In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), would be used in the column. The mobile phase would likely consist of a mixture of a polar organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer's pH would be a critical parameter to control the ionization state of the amine group, thereby influencing its retention on the column. An acidic buffer, for instance, would protonate the amine, increasing its polarity and leading to earlier elution.
Detection would most likely be carried out using a UV detector, as the furan ring and the allyl group are expected to have significant absorbance in the UV region. A photodiode array (PDA) detector could provide additional information by capturing the UV-Vis spectrum of the eluting peak, aiding in peak identification and purity assessment.
To establish a validated HPLC method, several parameters would need to be optimized, including the mobile phase composition, flow rate, column temperature, and injection volume. The method would then be validated for its linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
A hypothetical data table for a developed HPLC method for the purity analysis of 1-(Furan-3-YL)prop-2-EN-1-amine might look as follows:
Table 1: Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~7.5 min |
| Purity (as per area %) | >98% |
This table represents a standard starting point for method development. Actual values would be determined experimentally.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on 1-(Furan-3-YL)prop-2-EN-1-amine, a high-quality single crystal of the compound would first need to be grown. This is often a challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected by a detector. The analysis of the positions and intensities of the diffraction spots allows for the determination of the unit cell dimensions and the space group of the crystal.
Subsequent data processing and structure solution would reveal the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule. This information provides unequivocal proof of the compound's structure and stereochemistry. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding, can be elucidated.
A hypothetical table summarizing the crystallographic data for 1-(Furan-3-YL)prop-2-EN-1-amine might be presented as follows:
Table 2: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉NO |
| Formula Weight | 123.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 652.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.253 |
| R-factor | < 0.05 |
It is crucial to reiterate that the data presented in the tables above is hypothetical and serves to illustrate the type of information that would be generated from HPLC and X-ray crystallographic analyses of 1-(Furan-3-YL)prop-2-EN-1-amine. Actual experimental data would be required for a definitive characterization.
Applications in Chemical Research and Materials Science Non Clinical Focus
Precursor in the Synthesis of Fine Chemicals and Specialty Organic Compounds
The structural features of 1-(Furan-3-YL)prop-2-EN-1-amine make it a valuable starting material for the synthesis of a wide array of fine chemicals and specialty organic compounds. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous pharmaceuticals and biologically active compounds. The presence of the amine and allyl functionalities provides handles for a variety of chemical modifications, allowing for the construction of complex molecular architectures.
The amine group can undergo a range of reactions, including acylation, alkylation, and arylation, to produce a diverse set of amides, substituted amines, and other nitrogen-containing derivatives. These reactions are fundamental in the preparation of specialty chemicals with tailored properties. For instance, reaction with acyl chlorides can yield amides that may serve as intermediates in multi-step syntheses.
Furthermore, the furan ring itself can participate in electrophilic aromatic substitution reactions, although its reactivity is influenced by the position of the substituent. The versatile reactivity of furans allows them to be used as building blocks for a variety of useful products nih.gov. The allyl group is also amenable to a variety of transformations, such as epoxidation, dihydroxylation, and addition reactions, further expanding the synthetic utility of the parent molecule.
The combination of these reactive sites allows for the creation of multifunctional molecules that can be used in various research applications. The synthesis of derivatives from furan-containing chalcones through addition and ring-closure reactions highlights the potential for creating novel furan derivatives from precursors with similar functionalities researchgate.net.
Building Block for Polymer and Advanced Material Chemistry
The dual functionality of 1-(Furan-3-YL)prop-2-EN-1-amine, possessing both a polymerizable allyl group and a reactive furan ring, positions it as a promising monomer for the development of advanced polymers and materials. The furan moiety can be utilized in various polymerization and cross-linking strategies, most notably through the Diels-Alder reaction. This reversible cycloaddition reaction between a diene (the furan ring) and a dienophile allows for the creation of thermally reversible cross-linked polymers, often referred to as self-healing materials researchgate.net.
The polymerization of the allyl group can proceed through various mechanisms, including free-radical polymerization, to form the polymer backbone. The pendant furan groups along the polymer chain can then be used for subsequent cross-linking or functionalization. For instance, furan derivatives have been investigated as viable bio-based building blocks for sustainable materials polito.it. The use of furan allyl derivatives in thiol-ene photopolymerization has shown potential for green coating applications polito.it.
The incorporation of the amine functionality can also influence the properties of the resulting polymers, potentially enhancing adhesion, providing sites for further modification, or introducing pH-responsiveness. The demand for bio-based polymers is increasing, and furan-based monomers are being extensively studied as sustainable alternatives to petroleum-based resources rsc.orgrug.nl.
Below is an interactive data table illustrating the potential polymerization methods for 1-(Furan-3-YL)prop-2-EN-1-amine and the potential properties of the resulting polymers.
| Polymerization Method | Reactive Group(s) | Cross-linking Strategy | Potential Polymer Properties |
| Free-Radical Polymerization | Allyl group | Diels-Alder with bismaleimides | Thermally reversible, self-healing |
| Thiol-Ene Photopolymerization | Allyl group | Reaction with multifunctional thiols | Rapid curing, suitable for coatings |
| Enzymatic Polymerization | Furan and/or Amine | N/A | Biocompatible, sustainable |
| Condensation Polymerization | Amine group | Reaction with dicarboxylic acids | Polyamides with furan pendants |
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atom of the amine group in 1-(Furan-3-YL)prop-2-EN-1-amine possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows the molecule to function as a ligand in the design of metal complexes for catalysis and coordination chemistry. The presence of the furan ring and the allyl group can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.
Chiral amines, which can be synthesized from furan derivatives, are often used as intermediates in the synthesis of catalysts for enantioselective reactions evitachem.com. While 1-(Furan-3-YL)prop-2-EN-1-amine is not inherently chiral, it can be resolved into its enantiomers or used to synthesize chiral ligands.
The furan oxygen atom can also participate in metal coordination, potentially leading to bidentate ligands. The design of ligands that can coordinate to a metal center through multiple sites is a key strategy in the development of highly active and selective catalysts. The synthesis of amine derivatives from furan-containing precursors over catalysts like Ru/Al2O3 highlights the interplay between furan chemistry and catalysis rsc.org.
Scaffold for the Development of Novel Heterocyclic Libraries for Diverse Research Aims
Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. The furan ring in 1-(Furan-3-YL)prop-2-EN-1-amine serves as a versatile scaffold that can be elaborated into a wide variety of other heterocyclic systems. The combination of the furan ring with the reactive amine and allyl groups allows for the application of multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity.
For example, a one-pot multicomponent reaction involving a furan, a thiol, and an amine can generate stable pyrrole (B145914) heterocycles researchgate.net. This type of reaction, applied to 1-(Furan-3-YL)prop-2-EN-1-amine, could lead to the synthesis of novel substituted pyrroles with potential biological activities. The inherent reactivity of the furan ring allows for its transformation into other heterocyclic systems through reactions such as the Paal-Knorr synthesis or by serving as a diene in Diels-Alder reactions followed by further transformations.
The synthesis of novel furan derivatives from furan-containing chalcones demonstrates the potential to build diverse libraries of compounds from a common starting material researchgate.net. The development of new synthetic methods to access furan-3-amine scaffolds is an active area of research, underscoring the importance of this structural motif in contemporary chemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(furan-3-yl)prop-2-en-1-amine, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer: The synthesis often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions, to introduce the propenamine moiety. For example, a Pd(PPh₃)₂Cl₂/CuI catalyst system with triethylamine as a base has been used in similar alkyne-amine coupling reactions (e.g., 67% yield achieved under optimized conditions) . Solvent choice (e.g., EtOAc/pentane mixtures) and temperature control are critical for minimizing side reactions. Purification via flash column chromatography (e.g., Biotage systems) ensures high purity .
Q. What analytical techniques are most effective for confirming the structural integrity of 1-(furan-3-yl)prop-2-en-1-amine?
- Methodological Answer: X-ray crystallography using SHELXL software is the gold standard for unambiguous structural determination, particularly for resolving stereochemistry and bond geometries . Complementary techniques include:
- NMR spectroscopy for verifying proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm).
- HPLC/TLC for monitoring reaction progress and purity.
- Mass spectrometry for molecular weight confirmation .
Q. What basic biological screening assays are recommended for preliminary evaluation of 1-(furan-3-yl)prop-2-en-1-amine?
- Methodological Answer: Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., fluorescence-based assays for kinase or protease targets). Structural analogs with furan moieties have shown activity against bacterial strains and enzymes like cytochrome P450 . Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates to ensure reproducibility.
Advanced Research Questions
Q. How does the electronic nature of the furan ring influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer: The furan ring’s electron-rich aromatic system facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine or tryptophan). Substituent effects can be studied via Hammett plots by synthesizing derivatives with electron-withdrawing/donating groups (e.g., nitro or methoxy). Computational electrostatic potential maps (DFT calculations) can predict nucleophilic/electrophilic regions . Comparative studies show that furan-containing amines exhibit enhanced binding affinity compared to non-aromatic analogs .
Q. What challenges arise in achieving stereochemical control during synthesis, and how can enantioselective routes be designed?
- Methodological Answer: The propenamine double bond introduces geometric isomerism (E/Z), while the amine group can lead to enantiomeric mixtures. Strategies include:
- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor specific enantiomers.
- Chromatographic resolution : Chiral stationary phases (e.g., amylose-based) for HPLC separation.
- Derivatization : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) for crystallization .
Q. How can researchers reconcile contradictory data on the biological activity of furan-containing amines across studies?
- Methodological Answer: Contradictions often arise from assay variability (e.g., bacterial strain differences) or structural nuances. Systematic approaches include:
- Meta-analysis : Compare EC₅₀ values from multiple studies (see Table 1 in for analog activity trends).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., methyl vs. methoxy groups) to isolate contributing factors.
- Orthogonal assays : Validate hits using both cell-based and cell-free systems to rule out false positives .
Q. What computational tools are validated for modeling the compound’s interaction with macromolecular targets?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to proteins like kinases or GPCRs. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. For electronic structure analysis, Gaussian or ORCA software packages calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



